REACTION_CXSMILES
|
[Mg].C[O-].[Mg+2].C[O-].[CH2:7]([C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:26](O)(=[O:28])C>CO.C1(C)C=CC=CC=1>[CH2:7]([C:19]1[CH:20]=[C:21]([CH:26]=[O:28])[C:22]([OH:25])=[CH:23][CH:24]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Mg+2].C[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Mg+2].C[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The hydrolysis mass was then stirred for an additional 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture was maintained between 45° and 55° C
|
Type
|
ADDITION
|
Details
|
was added in one portion to the reaction mixture which
|
Type
|
TEMPERATURE
|
Details
|
was then maintained at 65° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux (65°-66° C.)
|
Type
|
DISTILLATION
|
Details
|
The reaction flask was then rigged for fractional distillation
|
Type
|
DISTILLATION
|
Details
|
the methanol/toluene azeotrope was distilled off until an internal temperature of 85° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
ADDITION
|
Details
|
Toluene (130 g) was added to the reaction mixture in one portion
|
Type
|
ADDITION
|
Details
|
was then added over a 90 minute period
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at a temperature of 85°-90° C.
|
Type
|
DISTILLATION
|
Details
|
a continuous distillation of the volatile reaction by-products
|
Type
|
ADDITION
|
Details
|
When the paraformaldehyde addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at 90° C. for an additional 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was then cooled to 35° C.
|
Type
|
ADDITION
|
Details
|
500 ml of 20% v/v sulfuric acid was added
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with 200 ml portions of water
|
Type
|
CUSTOM
|
Details
|
The washed organic phase was then separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C(C=O)=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |